molecular formula C4H4N2NaO2S B12343411 CID 155819495

CID 155819495

Katalognummer: B12343411
Molekulargewicht: 167.14 g/mol
InChI-Schlüssel: VAUQWJPKULELML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 155819495” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds

Analyse Chemischer Reaktionen

CID 155819495 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.

Wissenschaftliche Forschungsanwendungen

CID 155819495 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with enzymes, receptors, or other biomolecules. In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, the compound could be utilized in the development of new materials, pharmaceuticals, or other products.

Wirkmechanismus

The mechanism of action of CID 155819495 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, this compound might bind to a particular enzyme, inhibiting its activity and thereby affecting a metabolic pathway. Alternatively, it could interact with a receptor, modulating its signaling and influencing cellular responses. The exact molecular targets and pathways involved would depend on the specific structure and properties of the compound.

Vergleich Mit ähnlichen Verbindungen

CID 155819495 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but they may differ in terms of their chemical properties, reactivity, or biological activity For example, compounds with similar molecular weights or functional groups might exhibit different reactivity patterns or biological effects

Eigenschaften

Molekularformel

C4H4N2NaO2S

Molekulargewicht

167.14 g/mol

InChI

InChI=1S/C4H4N2O2S.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);

InChI-Schlüssel

VAUQWJPKULELML-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC(=N1)C(=O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.